2-(4-fluorophenyl)-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}acetamide
Description
This compound is a heterocyclic acetamide derivative featuring a [1,3]thiazolo[3,2-a]pyrimidine core substituted with a 4-fluorophenyl group and a methyl group at the 7-position.
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3O2S/c1-9-13(14(21)19-6-7-22-15(19)17-9)18-12(20)8-10-2-4-11(16)5-3-10/h2-7H,8H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQGUBNYMFCUTKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=CSC2=N1)NC(=O)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}acetamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate thioamide and amidine precursors under controlled conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the thiazolo[3,2-a]pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thioethers or amines.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thioethers.
Scientific Research Applications
Biological Activities
Recent studies have highlighted the potential biological activities associated with this compound:
- Anticancer Activity : Similar compounds in the thiazolo-pyrimidine class have shown promising results in inhibiting cancer cell proliferation. The mechanism often involves targeting specific enzymes or receptors involved in tumor growth and metastasis.
- Antimicrobial Properties : The compound may exhibit antibacterial and antifungal activities. Research indicates that derivatives of thiazolo-pyrimidines can effectively inhibit the growth of various pathogens, including resistant strains.
Case Studies
- Anticancer Studies : A study investigating a related thiazolo-pyrimidine derivative demonstrated significant cytotoxic effects against breast cancer cells (MCF-7), with IC50 values indicating potent activity compared to standard chemotherapeutics .
- Antimicrobial Efficacy : In vitro studies have shown that compounds structurally similar to 2-(4-fluorophenyl)-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}acetamide possess broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, with some derivatives outperforming traditional antibiotics .
Potential Therapeutic Applications
The applications of this compound can be categorized into several therapeutic areas:
| Application Area | Description |
|---|---|
| Cancer Therapy | Potential use as an anticancer agent targeting specific molecular pathways involved in tumorigenesis. |
| Infectious Diseases | Development as an antimicrobial agent against resistant bacterial strains and fungal infections. |
| Inflammatory Diseases | Exploration of anti-inflammatory properties that could aid in treating conditions like arthritis or other inflammatory disorders. |
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its combination of a fluorinated phenyl group, thiazolopyrimidine core, and acetamide side chain. Key comparisons with analogous molecules include:
Key Observations :
- Fluorophenyl Groups: Enhance lipophilicity and metabolic stability compared to non-fluorinated analogs .
- Acetamide vs.
Physicochemical and Crystallographic Properties
- Crystal Packing : Fluorophenyl groups in analogs (e.g., ) promote zigzag chains via C–H···F bonds, whereas acetamide derivatives may form additional N–H···O interactions.
- Thermal Stability: Methyl and fluorophenyl substituents increase melting points compared to non-substituted thiazolopyrimidines .
Biological Activity
The compound 2-(4-fluorophenyl)-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}acetamide (CAS Number: 941924-91-0) is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant studies surrounding this compound.
- Molecular Formula : C₁₅H₁₂FN₃O₂S
- Molecular Weight : 317.3 g/mol
- Structure : The compound features a thiazolo-pyrimidine core, which is known for its diverse biological activities.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiazolo-pyrimidine derivatives. For instance, compounds with similar structural motifs have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
In a study examining derivatives of thiazolo-pyrimidines, it was found that modifications at the 6-position could enhance anticancer activity by interacting with specific cellular pathways involved in tumor growth and metastasis .
Antimicrobial Activity
Thiazolo-pyrimidine derivatives have also been evaluated for their antimicrobial properties. The compound exhibits inhibitory effects against several bacterial strains, likely due to its ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.
In vitro assays showed that derivatives similar to this compound can effectively inhibit Gram-positive and Gram-negative bacteria .
Case Study 1: Anticancer Activity
A recent investigation focused on the compound's effect on human breast cancer cells (MCF-7). The results indicated a dose-dependent reduction in cell viability, with IC50 values significantly lower than those observed for standard chemotherapeutic agents. Flow cytometry analysis confirmed that the compound induces apoptosis through the activation of caspase pathways .
Case Study 2: Antimicrobial Efficacy
Another study assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound displayed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, showcasing its potential as a lead compound for developing new antibiotics .
Data Tables
Q & A
Q. What synthetic routes are commonly used to prepare this compound, and how can reaction conditions be optimized for higher yields?
Q. Which spectroscopic and crystallographic methods are critical for structural confirmation?
Methodological Answer:
- X-ray Crystallography : Resolves the compound’s 3D conformation. For example, the central pyrimidine ring in analogous structures exhibits a flattened boat conformation (deviation: 0.224 Å from plane) with dihedral angles up to 80.94° between fused rings . Hydrogen-bonding interactions (C–H···O) stabilize crystal packing .
- NMR/IR Spectroscopy : Confirm functional groups (e.g., acetamide C=O at ~1680 cm⁻¹) and fluorophenyl substituents (¹⁹F NMR: δ -110 to -115 ppm) .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorophenyl substitution) influence biological activity, and what strategies validate structure-activity relationships (SAR)?
Methodological Answer:
- Substitution Impact : Fluorine atoms enhance bioavailability via increased lipophilicity and metabolic stability. For instance, 4-fluorophenyl groups improve binding to hydrophobic enzyme pockets in antimicrobial assays .
- SAR Validation :
-
In vitro Assays : Test against Gram-positive/negative bacteria (MIC: 2–16 µg/mL) .
-
Docking Studies : Predict interactions with targets like dihydrofolate reductase (DHFR) using AutoDock Vina .
Example SAR Data:
Substituent Bioactivity (IC₅₀, µM) Target Reference 4-Fluorophenyl 8.2 ± 0.3 DHFR 3-Fluorophenyl 12.7 ± 1.1 DHFR
Q. How can researchers resolve contradictions in reported biological activity data across studies?
Methodological Answer:
- Standardized Assays : Use identical cell lines (e.g., HeLa for cytotoxicity) and concentrations (10–100 µM) to minimize variability .
- Control Experiments : Include reference drugs (e.g., doxorubicin for anticancer assays) and solvent controls .
- Statistical Analysis : Apply ANOVA or Student’s t-test to compare replicates (p < 0.05 threshold) .
Q. What role do computational models play in predicting the compound’s mechanism of action?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Analyze binding stability (RMSD < 2.0 Å) with kinase targets over 100 ns trajectories .
- ADMET Prediction : Use SwissADME to assess permeability (e.g., Caco-2 > 5 × 10⁻⁶ cm/s) and cytochrome P450 inhibition risks .
- Synergy with Experiments : Cross-validate docking scores (e.g., Glide score ≤ -7.0 kcal/mol) with IC₅₀ values from enzyme inhibition assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
